Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride
Description
The compound Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride (hereafter referred to as the "target compound") is a naphthofuran derivative with a complex substitution pattern. Its structure includes:
- A naphtho[1,2-b]furan core.
- A 2-methyl group at position 2.
- An ethyl ester at position 3.
- A 6-substituted 2-hydroxy-3-(benzylamino)propoxy chain.
- A monohydrochloride salt form.
This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting microbial or cellular receptors .
Properties
CAS No. |
76410-24-7 |
|---|---|
Molecular Formula |
C26H28ClNO5 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
benzyl-[3-(3-ethoxycarbonyl-2-methylbenzo[g][1]benzofuran-6-yl)oxy-2-hydroxypropyl]azanium;chloride |
InChI |
InChI=1S/C26H27NO5.ClH/c1-3-30-26(29)24-17(2)32-25-21-10-7-11-23(20(21)12-13-22(24)25)31-16-19(28)15-27-14-18-8-5-4-6-9-18;/h4-13,19,27-28H,3,14-16H2,1-2H3;1H |
InChI Key |
GJBXSZLRYRCCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC3=C2C=CC=C3OCC(C[NH2+]CC4=CC=CC=C4)O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Regioselective Cyclization to Form the Naphtho[1,2-b]furan Core
A key step in synthesizing naphtho[1,2-b]furan derivatives is the regioselective formal [3+2] cycloaddition between 1,4-naphthoquinones and β-ketoamides catalyzed by indium(III) trifluoromethanesulfonate (In(OTf)3). This method affords naphtho[1,2-b]furan-3-carboxamides with high regioselectivity and good to excellent yields under mild conditions (room temperature, acetonitrile solvent). The proposed mechanism involves nucleophilic attack of the β-ketoamide on the naphthoquinone, followed by intramolecular cyclization and dehydration to form the furan ring system (Scheme 2 in source).
| Parameter | Details |
|---|---|
| Catalyst | Indium(III) triflate (In(OTf)3) |
| Catalyst loading | 5 mol% |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room temperature |
| Reaction time | ~12 hours |
| Workup | Water quench, extraction with ethyl acetate, column chromatography |
| Yield | Good to excellent (exact % varies) |
This method is notable for its mildness and regioselectivity, making it suitable for complex derivatives such as those bearing hydroxy and benzylamino substituents.
Carbonylation and Grignard Reactions for Naphthalene Carboxylic Acid Precursors
The naphtho[1,2-b]furan-3-carboxylic acid moiety can be constructed starting from halogenated naphthalene derivatives via carbonylation or Grignard reagent routes. For example, 1-chloronaphthalene or 1-bromonaphthalene can be converted to 1-naphthalene carboxylic acid using cobalt carbonyl catalysts (Co2(CO)8) or via Grignard reagents followed by CO2 quenching. Yields vary from 44% to over 90% depending on conditions and catalysts (sources).
| Starting Material | Catalyst/Method | Yield (%) | Reference |
|---|---|---|---|
| 1-Chloronaphthalene | Co2(CO)8 carbonylation | 92 | |
| 1-Bromonaphthalene | Grignard reagent + CO2 | Up to 91 | |
| 1-Bromonaphthalene | Carbonylation with MeI | 44 |
These carboxylic acid intermediates serve as precursors for further esterification and functionalization steps.
Functionalization and Side Chain Introduction
Etherification and Propoxy Side Chain Formation
The introduction of the 6-(2-hydroxy-3-(benzylamino)propoxy) substituent typically involves nucleophilic substitution reactions where a hydroxypropyl moiety is etherified onto the naphthofuran core. This step may utilize alkyl halides or epoxides as electrophiles reacting with phenolic or alcoholic groups on the core structure.
Amination and Benzylamino Group Incorporation
The benzylamino group is introduced via reductive amination or nucleophilic substitution reactions. For example, glycine ethyl ester hydrochloride derivatives can be reacted with benzyl halides in the presence of bases like triethylamine, followed by reduction with sodium triacetoxyborohydride to yield the benzylamino substituent on the propoxy chain (source).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of glycine ester | Benzyl chloride, triethylamine, reflux in acetonitrile | 82-94 | Formation of benzylamino ester hydrochloride salt |
| Reductive amination | Sodium triacetoxyborohydride, 1,2-dichloroethane, room temp | ~50-60 | Conversion to benzylamino derivative |
Esterification and Salt Formation
The ethyl ester functionality on the carboxylic acid is typically introduced by Fischer esterification or direct esterification of the acid precursor with ethanol under acidic conditions. The final monohydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent at low temperature, precipitating the hydrochloride salt of the compound (source).
Summary Table of Preparation Steps
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
Naphtho(1,2-b)furan derivatives are recognized for their significant biological activities. Research indicates that these compounds can exhibit:
- Anticancer Properties : Studies have shown that derivatives of naphtho(1,2-b)furan possess broad anticancer activities. For instance, furonaphthoquinones derived from this moiety have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia cells .
- SIRT1 Activation : Specific derivatives of naphtho(1,2-b)furan have been identified as potent activators of SIRT1 (Sirtuin 1), which is implicated in aging and metabolic regulation. These compounds showed activity comparable to known SIRT1 activators .
- Melanin Concentrating Hormone Receptor Antagonism : Certain naphtho(1,2-b)furan derivatives have been developed as antagonists for melanin concentrating hormone receptors (MCH-R1), suggesting potential applications in obesity and metabolic disorders .
Pharmaceutical Applications
The pharmaceutical applications of naphtho(1,2-b)furan derivatives include:
- Drug Development : The unique structure of naphtho(1,2-b)furan allows for the development of novel drug candidates targeting various diseases. For example, compounds have been synthesized to inhibit topoisomerases and protein kinases, which are crucial in cancer therapy .
- Metabolic Stability Studies : Research on the pharmacokinetics of these compounds indicates promising metabolic stability in human liver microsomes, which is essential for the development of effective oral medications .
Synthesis Techniques
The synthesis of naphtho(1,2-b)furan derivatives typically involves several key steps:
- Refluxing Reactions : The synthesis often includes refluxing reactions with various reagents to form the desired naphtho-furan structure. For example, reactions involving acetone and specific furan derivatives can yield naphtho(1,2-b)furan compounds with varying yields .
- Functionalization Strategies : Strategies to introduce functional groups onto the naphtho-furan backbone are critical for enhancing biological activity and solubility. These functionalization techniques allow for the creation of a diverse library of compounds for screening against various biological targets .
Case Study 1: Anticancer Activity
Research conducted on furonaphthoquinones revealed their ability to inhibit cell proliferation in human leukemia cell lines. The study highlighted the structure-activity relationship (SAR) that informs future modifications to enhance efficacy while minimizing toxicity .
Case Study 2: SIRT1 Activation
A series of experiments demonstrated that specific naphtho(1,2-b)furan derivatives could activate SIRT1 effectively. These findings suggest potential therapeutic roles in age-related diseases and metabolic disorders .
Case Study 3: MCH-R1 Antagonism
The development of MCH-R1 antagonists from naphtho(1,2-b)furan derivatives has shown promising results in animal models for obesity treatment. The pharmacological profiles indicated low toxicity and significant weight loss effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, inhibiting their activity and leading to the death of the microbes. In the context of skin diseases, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The naphthofuran scaffold is versatile, with substitutions dictating physicochemical and biological properties. Key analogues include:
a) Ethyl 3-amino-naphtho[2,1-b]furan-2-carboxylate ()
- Substituents: Amino group at position 3, ethyl ester at position 2.
- Synthesis : Cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate using K₂CO₃ .
- Key Differences: Lacks the benzylamino-propoxy chain and hydrochloride salt. The amino group may reduce steric hindrance compared to the target compound’s bulkier substituents.
b) Naphtho[1,2-b]furan-3-carboxylic acid, 4-hydroxy-5-methoxy-2-methyl- (Compound zjqy610D-4, )
- Substituents : 4-hydroxy, 5-methoxy, and 2-methyl groups.
- Bioactivity : Exhibits antifungal activity (EC₅₀: 0.38–0.91 mg/L against plant pathogens) .
- Key Differences: Polar hydroxy/methoxy groups enhance solubility but reduce lipophilicity compared to the target compound’s benzylamino-propoxy chain.
c) Frullanolide ()
- Structure: A lactone derivative with a methylene group and octahydro-naphthofuranone core.
- Applications: Known for anti-inflammatory properties.
- Key Differences : Lactone ring instead of ester/carboxylic acid groups, altering reactivity and bioavailability .
d) Glycosylated Naphthofuran ()
- Substituents: β-D-glucopyranosyloxy group.
- Properties : Glycosylation improves water solubility but may limit blood-brain barrier penetration.
- Key Differences: Sugar moiety vs. benzylamino-propoxy chain; target compound’s hydrochloride salt offers better solubility than glycosylated forms .
Biological Activity
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . It features a naphtho-furan moiety, a carboxylic acid group, an ethyl ester, and a benzylamino propoxy substituent. These structural elements contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that naphtho(1,2-b)furan derivatives exhibit notable antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains. For instance:
- Efficacy Against Bacteria : Studies have demonstrated that specific naphtho(1,2-b)furan compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
2. Anticancer Activity
Naphtho(1,2-b)furan derivatives have also been explored for their anticancer properties. Various studies indicate that these compounds can inhibit cancer cell proliferation through different mechanisms:
- Mechanism of Action : Some derivatives have been shown to intercalate DNA and inhibit topoisomerase activity, which is crucial for DNA replication and transcription .
- Cell Line Studies : In vitro studies on cancer cell lines such as HCT-116 and PC-3 have revealed that certain naphtho(1,2-b)furan derivatives exhibit cytotoxic effects at low concentrations .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 5 | 10 |
| PC-3 | 7 | 8 |
Case Study 1: Antiplasmodial Activity
A study investigated the antiplasmodial activity of related naphtho(1,2-b)furan derivatives against Plasmodium falciparum. The results indicated that these compounds exhibited significant activity with selectivity indices suggesting low toxicity to human cells .
Case Study 2: NF-κB Inhibition
Another study focused on the ability of naphtho(1,2-b)furan derivatives to inhibit NF-κB activity in cancer cells. Certain analogs demonstrated potent inhibitory effects on NF-κB signaling pathways, which are often upregulated in cancer .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing naphtho[1,2-b]furan derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core naphtho[1,2-b]furan scaffold is typically synthesized via cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of K₂CO₃ and DMF, yielding ethyl naphtho[1,2-b]furan-2-carboxylate . Reaction optimization studies show that refluxing in ethanol with hydrazine hydrate converts the ester to carbohydrazide intermediates (critical for subsequent Schiff base formation) . Key factors affecting yield include solvent polarity (DMF enhances cyclization efficiency) and stoichiometric control of hydrazine to avoid over-substitution .
Q. How are structural confirmations performed for intermediates in the synthesis of this compound?
- Methodological Answer : Structural confirmation relies on multimodal spectral analysis:
- IR spectroscopy : Ester carbonyl stretches at ~1718 cm⁻¹ and hydrazide NH/NH₂ bands at 3300–3400 cm⁻¹ .
- ¹H NMR : Characteristic ethyl ester signals (quartet at δ 4.45 ppm, triplet at δ 1.35 ppm) and aromatic proton multiplet patterns (δ 7.60–8.50 ppm) confirm the naphthofuran core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for ethyl ester intermediates) validate molecular weights .
Q. What standard biological assays are used to evaluate the antimicrobial activity of naphthofuran derivatives?
- Methodological Answer : Antimicrobial screening involves:
- Agar dilution or disk diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antifungal assays using Candida albicans or Aspergillus niger, with activity quantified via minimum inhibitory concentration (MIC) .
- Controls include ciprofloxacin (antibacterial) and fluconazole (antifungal) for baseline comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing groups on quinoline rings). Systematic approaches include:
- SAR (Structure-Activity Relationship) analysis : Comparing MIC values of derivatives with varying substituents (e.g., chloro vs. methoxy groups on the quinoline moiety) .
- Molecular docking : Identifying binding affinity differences to microbial targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina .
- Metabolic stability assays : Assessing whether inactive derivatives undergo rapid enzymatic degradation .
Q. What advanced techniques optimize the synthesis of hygroscopic intermediates (e.g., Schiff bases)?
- Methodological Answer : Hygroscopic intermediates require:
- Anhydrous conditions : Use of molecular sieves or inert gas purging during reactions .
- Low-temperature crystallization : Precipitation from ethanol at 4°C to minimize hydrolysis .
- Alternative solvents : Replacing DMF with THF or acetonitrile to reduce water absorption .
Q. How do researchers design experiments to investigate the role of stereochemistry in biological activity?
- Methodological Answer :
- Chiral chromatography : Separation of enantiomers using columns like Chiralpak IA/IB .
- Circular dichroism (CD) : Confirming absolute configurations of isolated stereoisomers .
- Comparative bioassays : Testing resolved enantiomers for activity differences (e.g., MIC shifts of 10–100× between R- and S-isomers) .
Q. What strategies address low solubility of naphthofuran derivatives in aqueous assays?
- Methodological Answer :
- Prodrug design : Introducing phosphate or glycoside groups to enhance hydrophilicity .
- Co-solvent systems : Using DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for sustained release .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during azetidinone ring formation?
- Methodological Answer : Side reactions (e.g., dimerization) are minimized by:
- Controlled reagent addition : Dropwise addition of chloroacetyl chloride to Schiff bases in dioxane at 0–5°C .
- Triethylamine scavenging : Neutralizing HCl byproducts to prevent acid-catalyzed degradation .
- Ultrasound-assisted synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours) .
Q. What computational tools are used to predict drug-likeness and toxicity early in the development pipeline?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
